molecular formula C19H19BrN4O2 B2946763 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one CAS No. 2097926-57-1

1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one

Cat. No.: B2946763
CAS No.: 2097926-57-1
M. Wt: 415.291
InChI Key: GVSJGNZRNPLVEJ-UHFFFAOYSA-N
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Description

This compound (CAS: 2034498-57-0) is a heterocyclic molecule featuring a piperidine core substituted with a 5-bromopyrimidin-2-yloxy group at the 3-position and an indol-3-yl ethanone moiety at the 1-position. Its molecular formula is C₁₈H₁₇BrF₃N₃O₂, with a molecular weight of 444.25 g/mol .

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSJGNZRNPLVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, while the indole component can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis of their physicochemical and pharmacological properties.

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one

  • Key Differences: Replaces the 5-bromopyrimidin-2-yl group with a 2,6-dimethylpyrimidin-4-yl moiety. Substitutes the ethanone-linked indole with an indol-3-ylsulfanyl group.
  • The sulfanyl linker may alter electronic properties, affecting binding affinity in biological systems. Molecular weight: 396.51 g/mol (vs. 444.25 g/mol for the target compound) .

RCS-8 Regioisomers

  • Key Differences: Methoxy-substituted benzyl groups at varying positions (ortho, meta, para) on the ethanone backbone. Example: 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(4-methoxyphenyl)ethan-1-one.
  • Impact :
    • Regioisomerism influences metabolic stability and receptor selectivity. For instance, the para-methoxy isomer exhibits distinct mass spectral fragmentation patterns (e.g., 121.0648 m/z at 20 eV) compared to ortho/meta isomers .

Piperazine-Linked Indolyl Derivatives

  • Examples :
    • 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-bromobenzoyl)piperazin-1-yl)ethan-1-one
  • Key Differences :
    • Replaces the piperidine core with a piperazine ring.
    • Incorporates a bromobenzoyl group instead of bromopyrimidine.
  • Impact :
    • Piperazine derivatives generally exhibit improved water solubility due to increased polarity.
    • The bromobenzoyl group may enhance π-π stacking interactions in protein binding pockets .

Pyridin-2(1H)-one Derivatives

  • Examples: 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one
  • Key Differences: Replaces the indole moiety with a pyridinone scaffold. Substitutes bromopyrimidine with chlorophenyl or acetylphenyl groups.
  • Impact: Pyridinone cores are associated with anti-inflammatory and analgesic properties, diverging from the indole’s typical serotoninergic activity.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications Reference
1-{3-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one 444.25 5-Bromopyrimidin-2-yl, indol-3-yl ethanone Kinase inhibition, CNS targets
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one 396.51 2,6-Dimethylpyrimidin-4-yl, indol-3-ylsulfanyl Solubility-enhanced analogs
RCS-8 4-Methoxy Isomer ~377.45 4-Methoxybenzyl, cyclohexylethyl-indole Cannabinoid receptor ligands
1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-bromobenzoyl)piperazin-1-yl)ethan-1-one ~552.40 Piperazine, bromobenzoyl Dual-targeting therapeutics
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one 297.75 Chlorophenyl, pyridinone Analgesics, anti-inflammatories

Research Implications

  • Structural Modifications : Bromine in the target compound may confer electrophilic reactivity, useful in covalent inhibitor design but posing metabolic stability challenges.
  • Pharmacological Profiles: Indole-containing analogs (target compound, RCS-8 isomers) are more likely to interact with monoamine receptors, whereas pyridinone/pyrimidine derivatives may target kinases or inflammatory pathways.
  • Synthetic Feasibility : Piperidine/piperazine cores are synthetically accessible via reductive amination or nucleophilic substitution, as demonstrated in related compounds .

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